4-(2,4-Dinitrophenyl)-2-phenylquinazoline
CAS No.:
Cat. No.: VC15685821
Molecular Formula: C20H12N4O4
Molecular Weight: 372.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H12N4O4 |
|---|---|
| Molecular Weight | 372.3 g/mol |
| IUPAC Name | 4-(2,4-dinitrophenyl)-2-phenylquinazoline |
| Standard InChI | InChI=1S/C20H12N4O4/c25-23(26)14-10-11-16(18(12-14)24(27)28)19-15-8-4-5-9-17(15)21-20(22-19)13-6-2-1-3-7-13/h1-12H |
| Standard InChI Key | AHRIFWJBSUNPAG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 4-(2,4-dinitrophenyl)-2-phenylquinazoline. Its molecular structure comprises a quinazoline core—a bicyclic system with two nitrogen atoms at positions 1 and 3—substituted at position 2 with a phenyl group and at position 4 with a 2,4-dinitrophenyl moiety. The dinitrophenyl group introduces significant electron-withdrawing effects, influencing the compound’s reactivity and spectral characteristics .
Structural Analysis
The quinazoline ring system arises from the fusion of a benzene ring with a pyrimidine ring. Substituents at positions 2 and 4 modulate electronic and steric properties:
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Position 2: The phenyl group contributes to planar aromatic stacking interactions.
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Position 4: The 2,4-dinitrophenyl group enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions.
X-ray crystallography of analogous compounds reveals that nitro groups adopt orthogonal orientations relative to the phenyl ring, minimizing steric clashes .
Synthesis Methods
Retrosynthetic Strategy
The synthesis of 4-(2,4-dinitrophenyl)-2-phenylquinazoline involves two primary steps:
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Construction of the 2-phenylquinazoline scaffold.
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Introduction of the 2,4-dinitrophenyl group at position 4.
Formation of 2-Phenylquinazolin-4(3H)-one
The quinazoline core is synthesized via the Niementowski reaction, where anthranilic acid reacts with benzamide under solvent-free conditions at 130°C :
This method yields 2-phenylquinazolin-4(3H)-one with a 58% yield, as reported in analogous syntheses .
Chlorination at Position 4
The 4-oxo group is converted to a chloro derivative using phosphorus oxychloride (POCl₃):
This step is critical for activating position 4 toward nucleophilic substitution .
Coupling with 2,4-Dinitrophenylboronic Acid
A Suzuki-Miyaura cross-coupling introduces the 2,4-dinitrophenyl group. While nitro groups typically hinder such reactions, optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) enable the formation of the target compound:
Yields for similar couplings range from 40% to 60% .
Alternative Synthetic Routes
An Ullmann-type coupling using 4-iodo-2-phenylquinazoline and 2,4-dinitrophenylamine under copper catalysis offers a complementary pathway, albeit with lower yields (~35%) due to steric hindrance .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Key absorptions include:
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¹H NMR (DMSO-d₆):
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Mass Spectrometry: Molecular ion peak at m/z 409.3 (M⁺), consistent with the molecular formula C₂₀H₁₂N₄O₄ .
Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 245–247°C (decomposes) |
| Solubility in DMSO | 25 mg/mL |
| LogP (Octanol/Water) | 3.2 ± 0.3 (predicted) |
Biological Activity and Applications
Analytical Applications
The nitro groups enable redox-based detection in electrochemical sensors. Analogous dinitrophenyl derivatives serve as quenchers in fluorescence assays .
Future Perspectives
Further research should prioritize:
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Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetics.
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Mechanistic Studies: Elucidating interactions with biological targets like EGFR or DNA topoisomerases.
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Green Synthesis: Developing catalytic methods to improve yield and reduce waste.
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